1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride
Description
Historical Context and Discovery
The compound 1-{thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride (CAS 2138266-08-5) emerged from ongoing efforts to develop heterocyclic small molecules with tailored physicochemical properties for biomedical applications. Its discovery aligns with a broader trend in medicinal chemistry to exploit fused thiophene-pyridine systems, which gained prominence in the early 21st century due to their unique electronic profiles and binding capabilities. The thieno[3,2-b]pyridine core, in particular, became a focus after structural studies demonstrated its ability to mimic natural purine bases while introducing enhanced metabolic stability.
The dihydrochloride salt form of this compound was first cataloged by Enamine as part of a combinatorial chemistry initiative targeting kinase modulators. Its synthesis likely involved cyclocondensation strategies similar to those described for analogous thieno[2,3-d]pyrimidines, where Vilsmeier-Haack reactions facilitate key chlorination steps. The piperazine moiety’s incorporation reflects deliberate design choices to balance aqueous solubility and target engagement, as evidenced by parallel developments in protein kinase C inhibitors.
Table 1: Key physicochemical properties
| Property | Value |
|---|---|
| Molecular formula | C₁₁H₁₃N₃S·2HCl |
| Molecular weight | 292.23 g/mol |
| IUPAC name | 7-(piperazin-1-yl)thieno[3,2-b]pyridine dihydrochloride |
| Salt form | Dihydrochloride |
| Purity | ≥95% |
Structural Significance of the Thieno[3,2-b]pyridine-Piperazine Core
The molecular architecture of this compound features two critical components: a planar fused heterocycle and a flexible piperazine side chain. The thieno[3,2-b]pyridine system combines a thiophene ring annulated with a pyridine at positions 3 and 2, creating a conjugated π-system that facilitates π-π stacking interactions with aromatic residues in biological targets. Density functional theory calculations on analogous systems suggest this arrangement confers partial aromaticity while maintaining sufficient electron deficiency for nucleophilic attack at the pyridine nitrogen.
The piperazine moiety introduces conformational flexibility through its chair-boat transitions, enabling adaptation to diverse binding pockets. Protonation of both nitrogen centers in the dihydrochloride salt enhances water solubility (logP ≈ 1.2 predicted) without compromising membrane permeability. Crystallographic data from related compounds show the distal piperazine nitrogen often participates in hydrogen bonding with acidic residues like Asp337 in kinase domains, a feature critical for inhibitory activity.
Structural comparison with analogues
- 1-[6-(4-Cyclopropanecarbonylpiperazine)thieno[3,2-b]pyridin-7-yl]-4-phenylpiperidine-4-carbonitrile (CID 142581485): Replaces the primary amine with a carbonyl-linked cyclopropane group, increasing molecular weight (499.6 g/mol) but reducing basicity
- Tricyclic thieno[2,3-d]pyrimidines : Feature an additional fused benzene ring, enhancing planar surface area for target engagement at the expense of solubility
Structure
3D Structure of Parent
Properties
IUPAC Name |
7-piperazin-1-ylthieno[3,2-b]pyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S.2ClH/c1-3-13-9-2-8-15-11(9)10(1)14-6-4-12-5-7-14;;/h1-3,8,12H,4-7H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLKCYIXBWBZRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C(=NC=C2)C=CS3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Scientific Research Applications of 1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride
This compound is a heterocyclic compound that is used as a building block in the synthesis of more complex molecules. It is also used as a probe in biochemical assays to study enzyme activity. The compound is characterized by a thieno[3,2-b]pyridine moiety fused to a piperazine ring, a structure that makes it useful in medicinal chemistry and drug discovery.
Target and Mode of Action
The primary target of this compound and its derivatives is the α2-adrenergic receptor, where it acts as a potent and selective antagonist.
Biochemical Pathways
As part of the G protein-coupled receptor family, the α2-adrenergic receptor, when blocked by an antagonist like this compound, results in an increase in the release of norepinephrine. This can lead to various physiological effects depending on the location of the α2-adrenergic receptors within the body. The molecular and cellular effects are largely dependent on its antagonistic activity at the α2-adrenergic receptor, potentially leading to increased alertness, heart rate, and blood pressure.
Chemical Properties and Reactions
This compound undergoes various chemical reactions:
- Oxidation: Can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
- Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
- Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles.
Related Compounds
Some related pyridine compounds include :
- 3-[2,3-Dimethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid
- 1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)pyridin-2-yl)piperazine, 95+%
- 1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine, 95+%
- 2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridine-4-yl)propane-1-ol
- 3-[2-Ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid
- 3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid, 97%
- 3-{4-[3-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid
- N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea
Mechanism of Action
The mechanism of action of 1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can bind to DNA via intercalation, affecting the transcription and replication processes. This binding can lead to the modulation of various cellular pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Piperazine dihydrochloride derivatives vary in substituents, which critically influence their physicochemical and biological properties. Key examples include:
Key Observations :
NMR Spectral Data
Comparative $ ^1H $-NMR shifts highlight electronic effects of substituents:
Biological Activity
1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural features and biological properties. This compound primarily acts as an antagonist of the α2-adrenergic receptor, which plays a crucial role in various physiological processes.
Chemical Structure and Properties
The compound's structure consists of a thieno[3,2-b]pyridine moiety fused to a piperazine ring. Its IUPAC name is 7-piperazin-1-ylthieno[3,2-b]pyridine dihydrochloride, with the CAS number 2138266-08-5. The molecular formula is , and its InChI representation is as follows:
Target Interaction : The primary target of this compound is the α2-adrenergic receptor . This receptor is part of the G protein-coupled receptor family and is involved in regulating neurotransmitter release.
Mode of Action : As a potent and selective antagonist of the α2-adrenergic receptor, this compound inhibits the receptor's activity. This blockade leads to increased norepinephrine release, which can enhance alertness, elevate heart rate, and raise blood pressure due to its sympathetic nervous system stimulation effects .
Pharmacological Profile
The pharmacokinetics of this compound indicate favorable solubility in water and potential for oral bioavailability. However, specific pharmacokinetic parameters such as half-life and metabolism require further investigation to fully understand its therapeutic potential.
Antioxidant Activity
Research has indicated that derivatives of thieno[3,2-b]pyridine compounds exhibit antioxidant properties. For instance, studies have shown that certain analogs display significant free radical scavenging activity, which may contribute to their therapeutic effects in neurodegenerative diseases .
Case Studies
- Neuroprotective Effects : In a study evaluating compounds similar to this compound, it was found that these compounds exhibited neuroprotective effects in models of Alzheimer's disease by modulating sphingomyelinase activity. This suggests potential applications in treating neurodegenerative conditions .
- Cardiovascular Implications : The antagonistic action on α2-adrenoceptors has implications for cardiovascular health. By increasing norepinephrine levels, this compound could potentially improve cardiac output and vascular resistance in certain pathological states.
Comparative Analysis with Similar Compounds
To better understand the unique biological activities of this compound, it is essential to compare it with other piperazine derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | α2-Adrenergic antagonist; potential neuroprotective effects |
| Thieno[2,3-b]pyridines | Structure | Varied activities based on substitution patterns |
| Piperazine derivatives | Structure | Broad spectrum; varies with substituents |
Q & A
Q. What are the optimal synthetic routes for 1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including cyclization of thienopyridine precursors and subsequent functionalization with piperazine derivatives. A common approach includes:
Cyclization : Reacting substituted thiophene or pyridine precursors under controlled conditions (e.g., acid catalysis) to form the thieno[3,2-b]pyridine core.
Piperazine Coupling : Introducing the piperazine moiety via nucleophilic substitution or Buchwald-Hartwig amination.
Salt Formation : Treating the free base with hydrochloric acid to yield the dihydrochloride salt.
Critical parameters include reaction temperature (often 80–120°C), solvent choice (e.g., chloroform or dioxane), and stoichiometric ratios of reagents .
Q. Table 1: Comparison of Synthetic Approaches
| Step | Key Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Cyclization | H₂SO₄ (catalyst), reflux | Use anhydrous conditions |
| Piperazine Coupling | Pd catalysts for C-N coupling | Optimize ligand-to-metal ratio |
| Salt Formation | HCl/dioxane solution | Slow addition to avoid precipitation |
Q. How is the molecular structure of this compound characterized?
Methodological Answer: Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to verify proton environments and carbon frameworks.
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolve 3D geometry, bond angles, and salt conformation.
For the dihydrochloride form, elemental analysis (C, H, N, Cl) ensures stoichiometric HCl incorporation .
Q. What are the solubility properties and formulation considerations for this compound?
Methodological Answer: The dihydrochloride salt enhances aqueous solubility compared to the free base. Key considerations:
- Solvent Screening : Test solubility in PBS (pH 7.4), DMSO (for stock solutions), and ethanol.
- Stability Studies : Monitor degradation under varying pH (e.g., 1.2 for gastric fluid vs. 7.4 for plasma).
- Lyophilization : Use cryoprotectants (e.g., trehalose) for long-term storage of aqueous formulations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's pharmacological profile?
Methodological Answer:
Substituent Variation : Modify the thienopyridine core (e.g., halogenation at position 3) or piperazine substituents (e.g., alkylation).
Biological Assays : Test analogs against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays.
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide synthesis.
A recent study on analogous compounds highlighted that trifluoromethyl groups improve metabolic stability .
Q. Table 2: Key SAR Findings from Analogous Compounds
| Modification Site | Biological Impact | Reference Compound |
|---|---|---|
| Thienopyridine C-3 | Increased receptor selectivity | 1-(2-Methoxyphenyl)piperazine |
| Piperazine N-4 | Enhanced solubility and bioavailability | 4-(Piperazin-1-yl)dihydrothieno |
Q. How can contradictions in reported biological activity data be resolved?
Methodological Answer: Discrepancies often arise from assay variability. Mitigation strategies include:
Standardized Assays : Use validated protocols (e.g., NIH guidelines for cytotoxicity).
Control Compounds : Include reference drugs (e.g., clozapine for receptor antagonism).
Meta-Analysis : Cross-reference data from multiple studies (e.g., PubChem BioAssay data).
For example, conflicting cytotoxicity results may stem from differences in cell lines (e.g., HEK293 vs. HepG2) or exposure durations .
Q. What computational methods are used to predict target interactions and pharmacokinetics?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding kinetics using GROMACS or AMBER.
- ADMET Prediction : Tools like SwissADME assess absorption, distribution, and toxicity.
- Quantum Mechanics (QM) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
A study on similar piperazine derivatives utilized DFT calculations to explain enhanced binding to 5-HT receptors .
Q. How can synthetic by-products be identified and minimized during scale-up?
Methodological Answer:
HPLC-PDA/MS Analysis : Monitor reaction progress and detect impurities.
Design of Experiments (DoE) : Optimize parameters (e.g., temperature, catalyst loading) using response surface methodology.
Crystallization Techniques : Use anti-solvent addition to purify the dihydrochloride salt.
Evidence from piperazine synthesis highlights that residual solvents (e.g., dioxane) can persist; headspace GC-MS is recommended for quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
